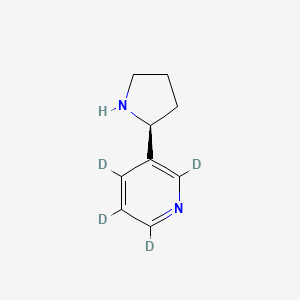
(S)-Nornicotine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Nornicotine-d4 is a deuterated form of (S)-Nornicotine, a naturally occurring alkaloid found in tobacco plants The deuterium atoms replace hydrogen atoms in the molecule, making it useful in various scientific studies, particularly in the field of pharmacokinetics and metabolic research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Nornicotine-d4 typically involves the deuteration of (S)-Nornicotine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The purity and yield of the final product are critical, and therefore, rigorous quality control measures are implemented throughout the production process.
化学反应分析
Types of Reactions
(S)-Nornicotine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (S)-Nornicotine N-oxide, while reduction can produce (S)-Nornornicotine.
科学研究应用
(S)-Nornicotine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of nicotine-related compounds.
Biology: Helps in understanding the metabolic pathways of nicotine in biological systems.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of nicotine and its analogs.
Industry: Employed in the development of smoking cessation products and in the study of tobacco-related diseases.
作用机制
The mechanism of action of (S)-Nornicotine-d4 involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are part of the cholinergic system and play a crucial role in neurotransmission. This compound binds to these receptors, mimicking the effects of acetylcholine, leading to the release of neurotransmitters such as dopamine. This interaction is responsible for the psychoactive effects associated with nicotine consumption.
相似化合物的比较
Similar Compounds
(S)-Nornicotine: The non-deuterated form of (S)-Nornicotine-d4.
Nicotine: The primary alkaloid found in tobacco, structurally similar but with different pharmacokinetic properties.
Anabasine: Another alkaloid found in tobacco, similar in structure but with distinct biological effects.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in mass spectrometry. This property is not present in its non-deuterated counterparts, making this compound a valuable tool in scientific research.
属性
分子式 |
C9H12N2 |
|---|---|
分子量 |
152.23 g/mol |
IUPAC 名称 |
2,3,4,6-tetradeuterio-5-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D |
InChI 键 |
MYKUKUCHPMASKF-FUQHWSCXSA-N |
手性 SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CCCN2)[2H] |
规范 SMILES |
C1CC(NC1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)
![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
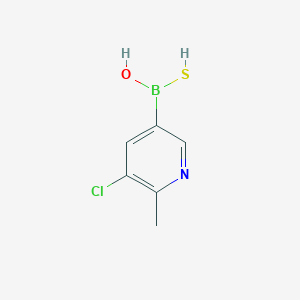
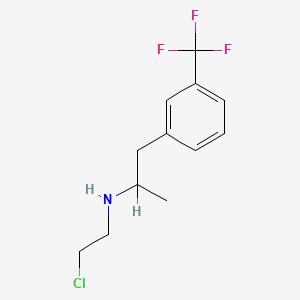


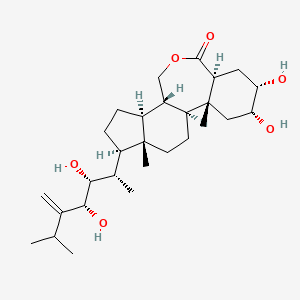
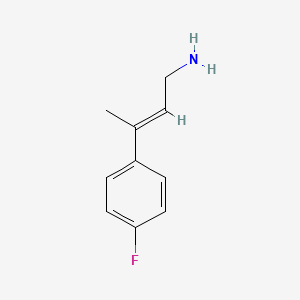
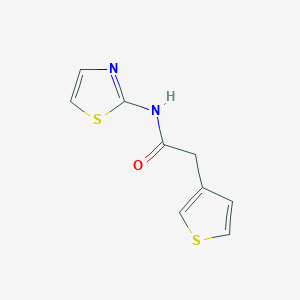
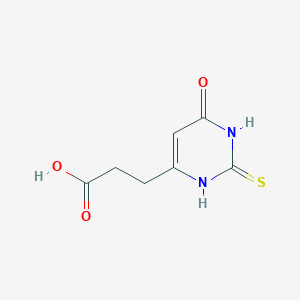
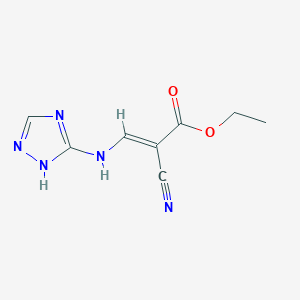
![(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B13405774.png)
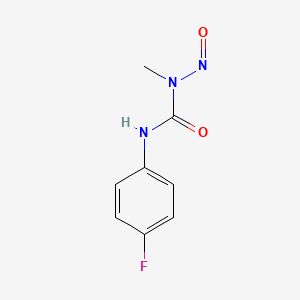
![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)
